molecular formula C15H13ClFNO B5184230 2-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)acetamide

2-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)acetamide

Cat. No. B5184230
M. Wt: 277.72 g/mol
InChI Key: UWAKPWRVYRHQNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives often involves reactions under specific conditions to introduce the desired substituents on the phenyl rings. While specific synthesis methods for "2-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)acetamide" are not directly found, related compounds such as "2-Chloro-N-(2,4-dimethylphenyl)acetamide" and "2-Chloro-N-(4-chlorophenyl)acetamide" have been synthesized, highlighting common approaches in acetamide chemistry, such as the use of chloroacetyl chloride and various anilines in the presence of catalysts or under reflux conditions (Gowda, Foro, & Fuess, 2007).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including "2-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)acetamide," is characterized by specific conformational features such as the orientation of substituents and the formation of intramolecular and intermolecular hydrogen bonds. Crystallographic studies on similar compounds reveal that molecules are often linked into chains or sheets through hydrogen bonding, which can influence the compound's physical and chemical properties (Narayana, Yathirajan, Rathore, & Glidewell, 2016).

Chemical Reactions and Properties

Acetamide derivatives participate in various chemical reactions, including hydrolysis, isomerization, and cyclization, depending on their structural features and reaction conditions. Studies on related compounds demonstrate these reactions, which can lead to the formation of new compounds with different properties. For example, the hydrolysis and isomerization of E and Z isomers of similar acetamides have been thoroughly investigated, providing insights into the compound's reactivity and stability (Bernard, Letellier, Porziemsky, & Mompon, 1986).

Physical Properties Analysis

The physical properties of "2-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)acetamide," such as melting point, solubility, and crystal structure, can be inferred from studies on similar acetamides. These properties are significantly influenced by the molecular structure, particularly the presence of substituents and their electronic and steric effects. Crystallographic analyses provide detailed information on the compound's solid-state structure, which is crucial for understanding its physical behavior (Gowda, Foro, & Fuess, 2007).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, including their reactivity, stability, and interactions with other molecules, are determined by their functional groups and overall molecular architecture. The presence of chloro and fluoro substituents on the phenyl rings of "2-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)acetamide" can affect its electron distribution, making it susceptible to nucleophilic attacks or facilitating hydrogen bonding with other molecules. Studies on the kinetics and mechanisms of reactions involving similar compounds shed light on their chemical behavior (Bernard, Letellier, Porziemsky, & Mompon, 1986).

properties

IUPAC Name

2-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO/c1-10-2-7-13(17)9-14(10)18-15(19)8-11-3-5-12(16)6-4-11/h2-7,9H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAKPWRVYRHQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(5-fluoro-2-methylphenyl)acetamide

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